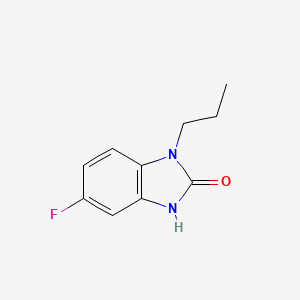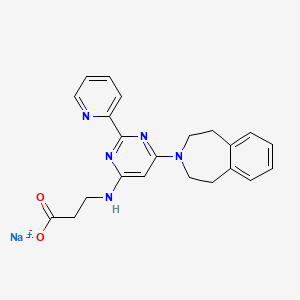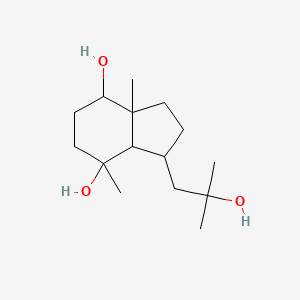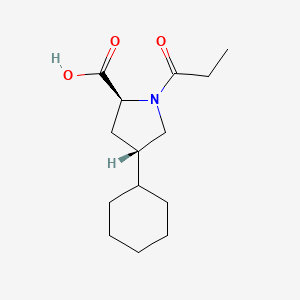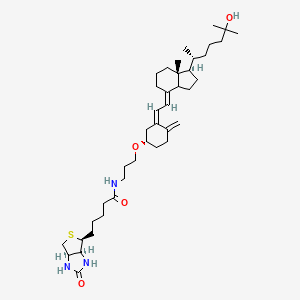
25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is a derivative of Vitamin D3, specifically designed for research purposes. It combines the biological activity of 25-Hydroxy Vitamin D3 with the biotinylaminopropyl ether moiety, which allows for easy attachment to various substrates, facilitating its use in biochemical assays and research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether typically involves the following steps:
Hydroxylation: Vitamin D3 (cholecalciferol) undergoes hydroxylation in the liver to form 25-Hydroxy Vitamin D3.
Biotinylation: The 25-Hydroxy Vitamin D3 is then reacted with biotinylaminopropyl ether under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of Vitamin D3 are hydroxylated using enzymatic or chemical methods.
Biotinylation: The hydroxylated product is then biotinylated using automated synthesis equipment to ensure consistency and purity.
化学反应分析
Types of Reactions
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The biotinylaminopropyl ether moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated derivatives.
Biology: Employed in biochemical assays to study protein interactions and enzyme activities.
Medicine: Utilized in research related to Vitamin D metabolism and its effects on health.
Industry: Applied in the development of diagnostic kits and research tools.
作用机制
The mechanism of action of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether involves its interaction with Vitamin D receptors. The compound binds to these receptors, modulating gene expression and influencing various biological processes. The biotinylaminopropyl ether moiety allows for easy attachment to substrates, facilitating its use in assays and research .
相似化合物的比较
Similar Compounds
25-Hydroxy Vitamin D3: The parent compound without the biotinylaminopropyl ether moiety.
1,25-Dihydroxy Vitamin D3: A more active form of Vitamin D3.
Biotinylated Vitamin D3: Similar to 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether but with different biotinylation sites.
Uniqueness
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is unique due to its combination of Vitamin D3 activity and biotinylation, which allows for versatile applications in research. Its ability to bind to Vitamin D receptors and its ease of attachment to various substrates make it a valuable tool in scientific studies .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWCHUHMJQYIG-KSKKSAFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)
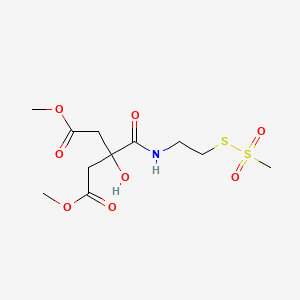
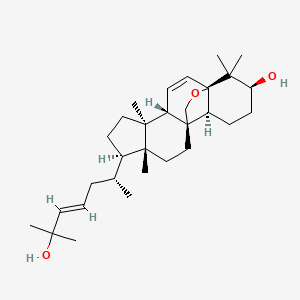
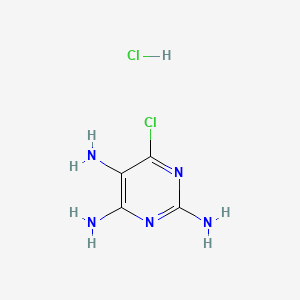
![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
